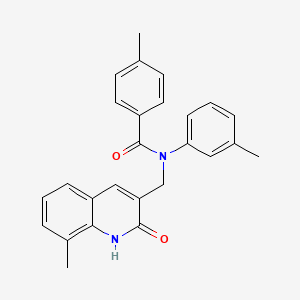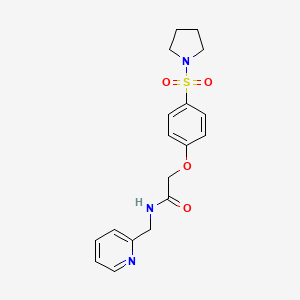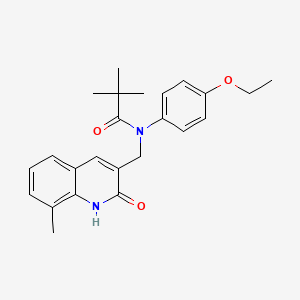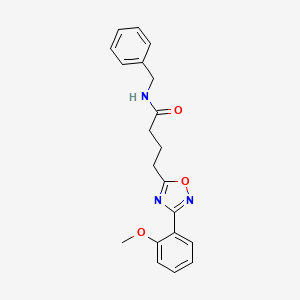
N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as BMOB, is a chemical compound that has gained significant attention in the field of scientific research. BMOB is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. BMOB has been studied extensively for its potential use in the development of new drugs and therapies.
作用機序
The mechanism of action of N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme that plays a role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research is its diverse biological activities, which make it a promising candidate for the development of new drugs and therapies. However, one of the main limitations of using N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the scientific research on N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to further explore its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential side effects.
合成法
The synthesis of N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step reaction process that includes the condensation of 2-methoxybenzohydrazide with butyric anhydride, followed by the reaction of the resulting intermediate with benzyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential use in the development of new drugs and therapies. It has shown promising results in various scientific research studies, including its use as an anticancer agent, antifungal agent, and antibacterial agent. N-benzyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-benzyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-11-6-5-10-16(17)20-22-19(26-23-20)13-7-12-18(24)21-14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLNWFYXJNMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

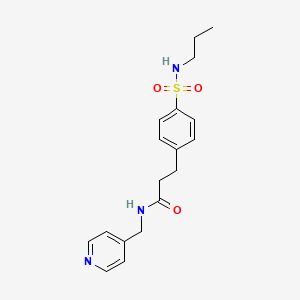



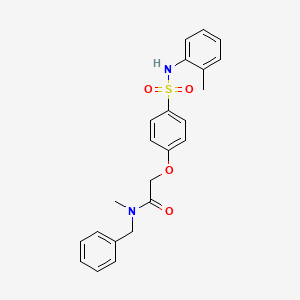
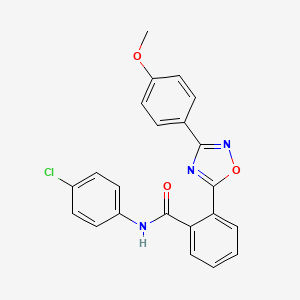
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
